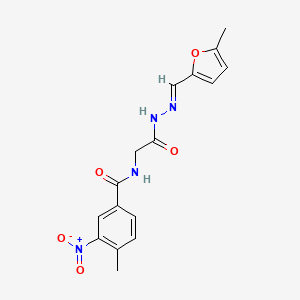
(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide
描述
(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H16N4O5 and its molecular weight is 344.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a nitro group, a hydrazine moiety, and a furan derivative, which may contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.
Structural Overview
The compound can be represented as follows:
Key Structural Features:
- Nitro Group: Known for its role in biological activity.
- Hydrazine Linkage: Often associated with various pharmacological effects.
- Furan Ring: Contributes to the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Nitro-containing compounds are widely recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage.
Research Findings:
- Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus .
- The compound's structure suggests it may act through similar mechanisms as established nitro drugs like metronidazole, which undergoes reduction to exert its effects .
2. Anticancer Activity
There is growing interest in the anticancer potential of nitrobenzamide derivatives. Research has shown that these compounds can selectively induce apoptosis in tumor cells.
Case Studies:
- A study demonstrated that nitrobenzamide derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers .
- The mechanism involves the reduction of the nitro group within tumor cells, leading to the formation of cytotoxic intermediates that disrupt cellular processes .
3. Anti-inflammatory Activity
Nitro compounds have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways and inhibit key enzymes involved in inflammation.
Research Insights:
- Nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
- The unique combination of functional groups in this compound may enhance its anti-inflammatory effects compared to simpler analogs .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzamide | Methyl group on the benzene ring | Anti-inflammatory properties |
| 5-Methylfuran | Furan ring structure | Antioxidant activity |
| Nitrofurantoin | Nitro group attached to a furan derivative | Antibacterial agent |
Mechanistic Insights
The biological activity of this compound can be further elucidated through molecular docking studies. These studies help predict how the compound interacts with various biological targets, including enzymes and receptors.
Potential Mechanisms of Action:
- Enzyme Inhibition: Binding affinities towards enzymes such as iNOS and COX can be assessed.
- DNA Interaction: Reactive intermediates formed from nitro reduction may covalently bind to DNA, leading to cytotoxicity.
属性
IUPAC Name |
4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-10-3-5-12(7-14(10)20(23)24)16(22)17-9-15(21)19-18-8-13-6-4-11(2)25-13/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIMEUPVNDURR-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319739 | |
| Record name | 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391892-87-8 | |
| Record name | 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















